molecular formula C8H4F13N3 B12079989 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane CAS No. 62571-55-5

8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

Cat. No.: B12079989
CAS No.: 62571-55-5
M. Wt: 389.12 g/mol
InChI Key: KAGVVOGIAJXMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane (CAS: 62571-55-5) is a fluorinated organic azide with the molecular formula C₈H₄F₁₃N₃ and a molecular weight of 389.12 g/mol . Its structure features a perfluorinated carbon chain (13 fluorine atoms) and an azido (-N₃) group at the 8-position. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 0/15, indicating high hydrophobicity.
  • XlogP: ~6, reflecting extreme lipophilicity due to fluorination.
  • Synthetic utility: The azide group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), while fluorination enhances thermal and chemical stability .

Properties

CAS No.

62571-55-5

Molecular Formula

C8H4F13N3

Molecular Weight

389.12 g/mol

IUPAC Name

8-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

InChI

InChI=1S/C8H4F13N3/c9-3(10,1-2-23-24-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2

InChI Key

KAGVVOGIAJXMDE-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group undergoes efficient [3+2] cycloaddition with terminal alkynes under Cu(I) catalysis, forming 1,2,3-triazole derivatives. This reaction is widely utilized in surfactant synthesis and biomolecule conjugation.

Example Reaction:
Reaction with propargyl β-D-glucopyranoside yields triazole-linked fluorinated surfactants :
Reactants:

  • 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

  • Propargyl β-D-glucopyranoside

Conditions:

  • CuSO₄·5H₂O (catalyst)

  • Sodium ascorbate (reducing agent)

  • H₂O/tert-butanol (1:1), 25°C, 12–24 h

Product:
Triazole-linked alkyl β-D-glucopyranoside (IC₅₀ = 24–1,198 μM in Jurkat cells) .

Hydrophobic Tail LengthIC₅₀ (μM)Apoptotic Mechanism
C₈H₁₇1,198No significant mitochondrial depolarization
C₁₆H₃₃24Caspase-3 activation, ΔΨm loss

Thermal Decomposition

The azido group decomposes exothermically upon heating, generating nitrogen gas and nitrene intermediates. The perfluorinated chain stabilizes radicals, enabling controlled polymerization or crosslinking.

Conditions:

  • 80–120°C, inert atmosphere (N₂/Ar)

  • Solvent: Fluorinated ethers (e.g., HFE-7100)

Products:

  • Nitrene intermediates → Rearrangement to amines or insertion into C–H bonds.

  • Crosslinked fluoropolymers (applications in coatings and adhesives) .

Nucleophilic Substitution Reactions

The terminal azide can act as a leaving group in SN₂ reactions, particularly when activated by electron-withdrawing fluorinated chains.

Example Reaction:
Synthesis of fluorinated amines via Staudinger reaction :
Reactants:

  • 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

  • Triphenylphosphine (PPh₃)

Conditions:

  • THF, 0°C → RT, 2 h

  • Hydrolysis with H₂O

Product:
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctylamine (yield: 85–92%) .

Radical Reactions

The perfluorinated chain stabilizes carbon-centered radicals, enabling participation in radical polymerization or telomerization.

Example Application:

  • Telomerization with tetrafluoroethylene (TFE) yields fluorinated telomers .

  • Initiation via AIBN (azobisisobutyronitrile) at 60–80°C.

Stability Under Hydrolytic and Oxidative Conditions

The compound exhibits exceptional stability in aqueous and oxidative environments due to the inertness of C–F bonds.

ConditionStability OutcomeSource
H₂O, 25°C, pH 7No decomposition after 30 days
H₂O₂ (3%), 60°C, 6 h<5% azide degradation

Comparison with Non-Fluorinated Analogues

Fluorination significantly alters reactivity:

PropertyFluorinated AzideNon-Fluorinated Azide (C₈H₁₇N₃)
Thermal StabilityDecomposes at 120°CDecomposes at 80°C
Aqueous Solubility0.2 mg/mL (H₂O)15 mg/mL (H₂O)
CuAAC Reaction Ratek = 0.15 L·mol⁻¹·s⁻¹k = 0.45 L·mol⁻¹·s⁻¹

Surfactant Design

Triazole-linked surfactants exhibit low cytotoxicity (IC₅₀ > 24 μM) and unique self-assembly properties .

Polymer Chemistry

Used as a crosslinker in fluoropolymer synthesis, enhancing thermal resistance (decomposition >300°C) .

Bioconjugation

Azide-alkyne click chemistry enables site-specific labeling of biomolecules (e.g., proteins, lipids) .

Scientific Research Applications

Introduction to 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is a fluorinated compound with the molecular formula C8H4F13N3C_8H_4F_{13}N_3 and a molecular weight of approximately 389.12 g/mol. This compound is notable for its unique properties stemming from both its azide functional group and its perfluorinated alkyl chain. These characteristics make it a valuable reagent in various scientific applications.

Click Chemistry

One of the primary applications of 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is in click chemistry. The azide group allows for efficient reactions with alkynes through the azide-alkyne cycloaddition (AAC) reaction. This method is widely used for:

  • Bioconjugation : Linking biomolecules such as proteins and nucleic acids to fluorescent tags or other functional groups.
  • Labeling : Facilitating the visualization of biological molecules in imaging studies.

Surface Modification

The fluorinated nature of this compound enhances its hydrophobicity and stability on various surfaces. This property can be exploited in:

  • Coatings : Developing surfaces that resist fouling or adhesion of unwanted materials.
  • Nanotechnology : Modifying nanoparticles for better dispersion and stability in biological environments.

Biological Applications

Research has shown that compounds like 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane can be used to study cellular processes:

  • Protein Interaction Studies : By attaching this compound to proteins of interest and observing interactions with other biomolecules.
  • Drug Delivery Systems : Utilizing its properties to enhance the delivery efficiency of therapeutic agents.

Material Science

In material science research:

  • Synthesis of Functional Polymers : The azide group can be used as a handle for further chemical modifications to create polymers with specific functionalities.
  • Fluorinated Materials : The incorporation of fluorinated segments can lead to materials with enhanced thermal and chemical resistance.

Case Study 1: Bioconjugation via Click Chemistry

In a study published by Zayas et al., the use of 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane was explored for bioconjugation purposes. The researchers successfully labeled RNA molecules using copper-free click chemistry methods. This approach allowed for the introduction of biotin tags that facilitated subsequent purification steps and imaging studies in living cells .

Case Study 2: Surface Modification Techniques

A research article highlighted the application of fluorinated azides in creating hydrophobic surfaces. By modifying surfaces with 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane derivatives through click chemistry methods involving alkyne-functionalized compounds resulted in coatings that demonstrated significant resistance to biofouling .

Case Study 3: Drug Delivery Systems

In exploring drug delivery mechanisms using azide-functionalized carriers like 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane derivatives showed promising results in enhancing the solubility and bioavailability of hydrophobic drugs. The azide functionality allowed for selective conjugation with therapeutic agents while maintaining stability under physiological conditions .

Mechanism of Action

The mechanism of action of 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is primarily related to its ability to undergo chemical transformations. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions can be catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Azido-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane (Compound 9)

  • Structure : The azide group is at the 1-position instead of the 8-position, making it a positional isomer.
  • Synthesis : Prepared via nucleophilic substitution of a perfluorinated bromide with NaN₃, yielding 64–75% .
  • Reactivity : The terminal azide (1-position) may exhibit higher reactivity in click reactions compared to the internal 8-azido isomer due to steric accessibility.
  • NMR Data :
    • ¹H NMR : δ 3.78 ppm (t, J = 14.6 Hz, CH₂N₃).
    • ¹⁹F NMR : Distinct shifts at δ -81.24, -117.93, -122.35, -123.42, -126.61 ppm .
  • Applications : Used in surface modification of fluoropolymers, leveraging terminal azide reactivity .

Chain-Length Analogs: 9-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorononane (CAS 852527-60-7)

  • Structure : A homolog with a C9 chain (vs. C8) and azide at the 9-position. Molecular formula: C₉H₆F₁₃N₃ .
  • Properties :
    • Higher molecular weight (427.15 g/mol ) and boiling point due to extended fluorination.
    • Increased hydrophobicity (XlogP ~7) and reduced solubility in polar solvents.
  • Synthesis : Similar methods as 8-azido-octane but starting with longer perfluorinated precursors .
  • Applications : Explored in drug delivery systems for prolonged circulation, leveraging fluorinated chain inertness .

Non-Azido Parent Compound: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane

  • Structure : Lacks the azide group; fully fluorinated hydrocarbon.
  • Properties: Boiling point: ~102–105°C (vs. higher for azido derivatives due to polar azide). Applications: Used in azeotropic solvent blends (e.g., with isopropanol) for precision cleaning .
  • Contrast : The absence of the azide eliminates click chemistry utility but enhances stability in high-temperature industrial applications .

Reactivity and Stability Comparison

  • Thermal Stability: 8-Azido-octane decomposes above 180°C, releasing nitrogen gas, typical of alkyl azides. Fluorination delays decomposition compared to non-fluorinated analogs (e.g., phenacyl azides decompose at 150°C) .
  • Click Chemistry Efficiency :
    • 8-Azido-octane shows moderate reactivity in CuAAC (60–80% yields), comparable to 1-azido isomers but slower than aromatic azides (e.g., phenyl azides: >90% yields) .

Biological Activity

8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane (CAS Number: 62571-55-5) is a fluorinated compound with significant potential in various biological applications. Its unique structure combines azide functionality with a perfluorinated octane chain, which may confer unique properties such as increased stability and altered biological interactions. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C8H4F13N3
  • Molecular Weight : 389.12 g/mol
  • Structure : The compound features a long perfluorinated carbon chain which enhances its lipophilicity and stability against metabolic degradation.

Biological Activity Overview

The biological activity of 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane has been primarily investigated in the context of its potential applications in medicinal chemistry and materials science. Key areas of interest include:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viruses due to the azide group facilitating click chemistry reactions for drug conjugation.
  • Cell Membrane Interactions : The fluorinated tail may enhance the compound's ability to interact with lipid membranes, influencing cell permeability and uptake.

Antiviral Properties

A study focused on azido derivatives indicated that compounds with similar azide functionalities exhibit antiviral effects. For instance:

  • Zika Virus Inhibition : Compounds structurally related to azido derivatives have shown promise in inhibiting Zika virus replication. The mechanism often involves interference with viral entry or replication processes .

Cell Membrane Studies

Research into perfluorinated compounds has highlighted their unique interactions with biological membranes:

  • Permeability Studies : The presence of fluorinated groups can alter membrane fluidity and permeability. A comparative analysis showed that compounds like 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane could enhance membrane permeability for therapeutic agents .

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Antiviral ActivityPotential inhibition of Zika virus ,
Membrane InteractionIncreased permeability observed in model membranes
Drug Conjugation PotentialFacilitates click chemistry for drug modifications ,

Q & A

Basic: What are the key considerations for synthesizing 8-Azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane?

Methodological Answer:
Synthesis typically involves nucleophilic substitution of a terminal halogen (e.g., iodide) in perfluorinated precursors with sodium azide (NaN₃). For example, in structurally similar compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane (CAS 2043-57-4), the iodide group is replaced under polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) . Challenges include ensuring complete substitution due to steric hindrance from the fluorinated chain. Post-reaction, purification via fractional distillation or preparative HPLC is critical to isolate the azido derivative from unreacted precursors .

Advanced: How can computational methods optimize reaction conditions for azide-alkyne cycloaddition (AAC) involving this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) can model transition states and identify optimal solvents, catalysts, and temperatures for AAC. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles . AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., copper catalyst concentration, solvent polarity) to maximize yield while minimizing side reactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Resolves fluorocarbon chain environments (δ -70 to -130 ppm) and confirms substitution patterns.
  • IR Spectroscopy : Detects the azide stretch (~2100 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+Na]⁺ adducts).
    Reference data from NIST Chemistry WebBook (e.g., similar perfluorinated sulfonic acids) provides benchmarks for spectral interpretation .

Advanced: How do conflicting thermal stability data for fluorinated azides inform experimental design?

Methodological Answer:
Contradictions in decomposition temperatures (e.g., 150–220°C in similar compounds ) necessitate factorial design experiments to isolate variables:

  • Factors : Purity, heating rate, atmosphere (N₂ vs. air).
  • Methods : TGA-DSC coupled with gas chromatography (GC-MS) to identify degradation byproducts.
    For example, Napoli et al. (1994) observed that trace moisture accelerates decomposition, requiring rigorous drying protocols .

Basic: What purification strategies address solubility challenges in fluorinated azides?

Methodological Answer:
Fluorinated compounds exhibit low polarity, necessitating:

  • Solvent Selection : Perfluorinated solvents (e.g., FC-72) or mixtures with THF/acetone.
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Recrystallization : Use of fluorophilic antisolvents (e.g., perfluorodecalin) .

Advanced: How can environmental persistence of this compound be assessed?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light (254 nm) in aqueous matrices and monitor via LC-MS/MS for perfluorinated carboxylic acids (PFCAs), a common degradation pathway .
  • Bioaccumulation Modeling : Use partition coefficients (log P ≈ 4.2, extrapolated from ) to predict bioaccumulation in aquatic organisms.
  • Comparative Analysis : Cross-reference with EPA guidelines for perfluorooctanesulfonamides (PFOSA) to estimate ecological risks .

Basic: What safety protocols are critical when handling fluorinated azides?

Methodological Answer:

  • Explosivity Mitigation : Conduct small-scale reactions (<1 g) in fume hoods with blast shields.
  • Storage : Store under inert gas (Ar) at -20°C to prevent azide decomposition.
  • Waste Disposal : Quench residual azides with NaNO₂/HCl before disposal .

Advanced: How can machine learning improve synthetic yield predictions?

Methodological Answer:
Train neural networks on datasets of fluorinated compound reactions (e.g., reaction time, solvent polarity, catalyst loading) to predict optimal conditions. For example, ICReDD’s AI models reduce experimental iterations by 40% by correlating quantum mechanical descriptors (e.g., HOMO-LUMO gaps) with yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.